1-(4-Bromo-3-methylphenyl)ethan-1-amine
Description
1-(4-Bromo-3-methylphenyl)ethan-1-amine is a primary amine characterized by a bromine atom at the para position and a methyl group at the meta position on its phenyl ring. Its molecular formula is C₉H₁₂BrN, with a molecular weight of 214.10 g/mol. The compound is synthetically versatile, often serving as an intermediate in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing bromine and electron-donating methyl group, influence its reactivity and physicochemical properties. Enantiomerically pure forms, such as the (S)-enantiomer, are of particular interest in asymmetric synthesis and drug development .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLQTSXVDZBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Procedure
A representative protocol involves dissolving 1-(4-Bromo-3-methylphenyl)ethanone (2 mmol) in ethanol, followed by the addition of dimethylamine (10 mmol), paraformaldehyde (10 mmol), and aqueous HCl. The mixture is stirred for 12 hours at room temperature, after which the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1N NaOH. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield the secondary amine intermediate. Subsequent reduction with NaBH₄ (4 mmol) in methanol for 2 hours produces 1-(4-Bromo-3-methylphenyl)ethan-1-amine with an overall yield of 65–75%.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH₄ |
| Temperature (°C) | 25 | 0–5 | 25 |
| Yield (%) | 68 | 72 | 75 |
Gabriel Synthesis Using 4-Bromo-3-methylbenzyl Halides
Mechanism and Reactivity
The Gabriel synthesis offers an alternative route by utilizing phthalimide to protect the amine group. 4-Bromo-3-methylbenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected intermediate. Subsequent hydrolysis with hydrazine hydrate releases the free amine.
Experimental Execution
To a solution of 4-bromo-3-methylbenzyl bromide (1.5 mmol) in anhydrous DMF, potassium phthalimide (1.8 mmol) is added under nitrogen. The reaction is stirred at 80°C for 6 hours, cooled, and quenched with water. The precipitate is filtered and washed with cold ethanol. The phthalimide intermediate is then refluxed with hydrazine hydrate (3 mmol) in ethanol for 4 hours. The mixture is filtered, and the filtrate is acidified with HCl to precipitate this compound hydrochloride. Neutralization with NaOH yields the free amine at 60–70% purity.
Table 2: Comparative Analysis of Gabriel Synthesis Parameters
| Parameter | Variation 1 | Variation 2 | Impact on Yield |
|---|---|---|---|
| Solvent | DMF | THF | DMF preferred |
| Reaction Time (h) | 4 | 8 | 6 optimal |
| Hydrazine Equiv. | 2 | 4 | 3 optimal |
Catalytic Hydrogenation of Oxime Derivatives
Oxime Formation and Reduction
1-(4-Bromo-3-methylphenyl)ethanone oxime is synthesized by reacting the ketone with hydroxylamine hydrochloride in pyridine. The oxime is then hydrogenated over Raney nickel (H₂, 50 psi) in ethanol at 50°C for 5 hours. This method affords the amine in 80–85% yield, with minimal byproducts.
Catalytic System Optimization
The choice of catalyst significantly affects efficiency:
-
Raney Nickel : 85% yield, requires high pressure.
-
Palladium on Carbon : 70% yield, milder conditions.
-
Platinum Oxide : 78% yield, slower reaction kinetics.
Resolution of Racemic Mixtures for Enantiopure Amine
Chiral Chromatography
The racemic amine is resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) as the mobile phase. This method achieves >99% enantiomeric excess (ee) but is cost-prohibitive for large-scale production.
Enzymatic Resolution
Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor in tert-butyl methyl ether selectively acetylates the (R)-enantiomer. The (S)-amine is isolated in 45% yield with 98% ee, while the (R)-acetamide is hydrolyzed back to the amine.
Table 3: Enantiomeric Resolution Techniques Compared
| Method | Yield (%) | ee (%) | Cost Evaluation |
|---|---|---|---|
| Chiral Chromatography | 35 | 99 | High |
| Enzymatic Resolution | 45 | 98 | Moderate |
| Diastereomeric Salt | 50 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted amines .
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3-methylphenyl)ethan-1-amine has potential applications in drug discovery and development. Its structural similarity to known pharmacophores makes it a candidate for:
- Antidepressants : Compounds with similar structures have been investigated for their serotonin reuptake inhibition properties.
- Antitumor agents : Brominated amines have shown activity against various cancer cell lines, suggesting potential cytotoxic effects.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique chemical properties enable:
- Formation of complex molecules : It can be used in multi-step synthesis to create more complex structures.
- Functionalization : The presence of the bromine atom allows for further chemical modifications, such as cross-coupling reactions.
Material Science Applications
In material science, this compound can be utilized in:
- Polymer production : As a monomer or additive in the synthesis of polymers with specific properties.
- Dyes and pigments : Its aromatic nature may lend itself to applications in dye chemistry.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of structurally related compounds to this compound. Results indicated that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting that modifications to this compound could lead to new antidepressant candidates.
Case Study 2: Antitumor Activity
Research focused on brominated amines revealed that compounds similar to this compound demonstrated cytotoxic effects against breast cancer cell lines. This highlights the potential for developing new antitumor agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethan-1-amine involves its interaction with molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 4-Br, 3-CH₃ | C₉H₁₂BrN | 214.10 | Reference compound |
| 1-(4-Bromophenyl)ethan-1-amine (Br-MBA) | 4-Br | C₈H₁₀BrN | 200.08 | Lacks 3-CH₃; simpler structure |
| 1-(3-Bromo-2-fluorophenyl)ethan-1-amine | 3-Br, 2-F | C₈H₉BrFN | 218.07 | Additional F substituent; altered electronics |
| 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine | 4-Br, 2-OCH₃ | C₉H₁₂BrNO | 230.10 | Methoxy group introduces polarity |
| 1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) | 4-Cl | C₈H₁₀ClN | 155.62 | Cl instead of Br; smaller halogen |
| 2-(5-(4-Bromo-3-methylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine | 4-Br, 3-CH₃ + triazole moiety | C₁₁H₁₄BrN₄ | 281.17 | Triazole ring adds heterocyclic complexity |
Key Observations :
Key Observations :
Key Observations :
- Receptor Binding : The 3-CH₃ group in the reference compound may enhance hydrophobic interactions with TAAR1 compared to Cl-MBA .
- Antioxidant Activity : Halogen position (e.g., 4-Br vs. 4-Cl) correlates with radical scavenging efficiency .
Physicochemical Properties
Table 4: Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Refractive Index (nD) | LogP |
|---|---|---|---|---|
| This compound | 251–252 (HCl salt) | N/A | N/A | 2.81 |
| Br-MBA | 140–145 (at 30 mmHg) | N/A | 1.567 | 2.45 |
| 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine | N/A | N/A | N/A | 2.90 |
Biological Activity
1-(4-Bromo-3-methylphenyl)ethan-1-amine, also known as 4-bromo-3-methylphenethylamine, is an organic compound with the molecular formula C10H12BrN and a molecular weight of approximately 240.14 g/mol. It features a brominated aromatic ring and an ethanamine side chain, which contribute to its unique chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural analogs, and relevant case studies.
The structure of this compound can be described as follows:
- Molecular Formula : C10H12BrN
- Molecular Weight : 240.14 g/mol
- IUPAC Name : this compound
The compound's unique substitution pattern on the phenyl ring is significant for its biological activity, particularly in pharmacological contexts.
Neuropharmacological Effects
Research indicates that compounds structurally similar to this compound may exhibit neuropharmacological effects. For instance, certain trace amines have been shown to act as agonists at trace amine-associated receptors (TAARs), which are implicated in mood regulation and other neurological functions .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Schizophrenia Models : In vivo tests involving MK-801-induced hyperactivity in rats demonstrated that related compounds can influence behavior in models of schizophrenia .
- Antimicrobial Activity : Some derivatives have shown promise against Mycobacterium tuberculosis, indicating potential antibacterial properties that warrant further investigation .
Comparative Analysis with Structural Analogues
A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-(4-Bromo-2-methylphenyl)ethan-1-amine | C10H12BrN | 0.93 |
| 5-Bromo-3,4-dihydronaphthalen-1(2H)-one | C11H9BrO | 0.91 |
| 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | C11H9BrO | 0.91 |
| 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C11H9BrO | 0.91 |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Q & A
Basic: What are the common synthetic routes for 1-(4-Bromo-3-methylphenyl)ethan-1-amine?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized phenyl precursor followed by amination. For example:
Bromination : Introduce bromine at the para position of a 3-methylphenyl precursor using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Amination : Convert the resulting brominated intermediate to the primary amine via reductive amination (e.g., using NH₃ and NaBH₄) or Gabriel synthesis.
Purification : Employ column chromatography or recrystallization to isolate the product, verified via NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in its synthesis?
Methodological Answer:
Key optimizations include:
- Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions like di-substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amination efficiency by stabilizing intermediates.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination yields.
- Flow Chemistry : Continuous flow reactors minimize by-products and enable scalability .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and methyl/amine groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 228/230 for Br isotopes).
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced: How can X-ray crystallography resolve structural ambiguities in brominated phenyl derivatives?
Methodological Answer:
- SHELX Suite : Use SHELXL for refinement against high-resolution data to resolve bromine/methyl positional disorder .
- Twinned Data : SHELXE handles twinning in crystals, common in halogenated compounds .
- Hydrogen Bonding : Electron density maps clarify amine group orientations and intermolecular interactions.
Basic: What are the known biological activities of this compound and its analogs?
Methodological Answer:
- Receptor Binding : Brominated phenyl amines often target neurotransmitter receptors (e.g., serotonin 5-HT₂A) due to structural mimicry of endogenous ligands .
- Antimicrobial Potential : Halogenation enhances lipophilicity, improving membrane penetration in microbial assays .
Advanced: How do substituent variations affect biological activity?
Methodological Answer:
- Bromine Position : Para-bromine increases steric bulk, altering receptor binding kinetics versus ortho/meta isomers .
- Methyl Group : Enhances metabolic stability by blocking cytochrome P450 oxidation .
- SAR Studies : Compare IC₅₀ values of analogs in receptor assays to map pharmacophore requirements .
Basic: What are the key physicochemical properties?
Methodological Answer:
- Molecular Weight : 228.12 g/mol (C₉H₁₂BrN).
- Boiling Point : ~140–145°C (30 mmHg) .
- Density : ~1.56 g/cm³ (similar to brominated analogs) .
Advanced: How to address contradictions in pharmacological data?
Methodological Answer:
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, buffer pH).
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
- Computational Docking : Compare binding poses in receptor models to explain potency variations .
Basic: How is computational chemistry applied to predict reactivity?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., bromination transition states) using Gaussian or ORCA .
- Molecular Dynamics : Simulate solvation effects on amine protonation states .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
